N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
Description
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a pyrazole ring, an isoxazole ring, and a fluorobenzyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-17-9-5-4-8-15(17)12-25-13-16(11-22-25)23-20(26)18-10-19(27-24-18)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMVTROUICUNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl group through nucleophilic substitution. The isoxazole ring is then formed via cyclization reactions, and the final step involves the formation of the carboxamide group.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.
Cyclization to Form Isoxazole Ring: The isoxazole ring is formed by reacting hydroxylamine with a β-keto ester under basic conditions.
Formation of Carboxamide Group: The final step involves the reaction of the isoxazole intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the isoxazole ring may produce isoxazolidines.
Scientific Research Applications
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Pharmacology: The compound is used in pharmacological studies to understand its effects on different biological pathways and its potential as a drug candidate.
Chemical Biology: Researchers use this compound to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
- N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
- N-[1-(2-bromobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
Uniqueness
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This fluorine substitution often results in improved metabolic stability and bioavailability compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
